molecular formula C5H3F2NO3 B13487154 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid

Cat. No.: B13487154
M. Wt: 163.08 g/mol
InChI Key: GWLPGZKTBKYNAD-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is a fluorinated heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. The presence of the difluoromethyl group imparts unique physicochemical properties, making it a valuable building block in the synthesis of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents such as ClCF2H under specific conditions . The reaction is often catalyzed by transition metals like palladium or copper to enhance the yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes using robust and scalable reagents. The use of non-ozone depleting difluorocarbene reagents has been highlighted as a significant advancement in the industrial synthesis of difluoromethylated compounds .

Chemical Reactions Analysis

Types of Reactions: 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include difluoromethylated alcohols, amines, and various substituted oxazole derivatives .

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

  • 1-(Difluoromethyl)-2-nitrobenzene
  • N-Difluoromethyl amides
  • N-Trifluoromethyl amides

Comparison: 2-(Difluoromethyl)-1,3-oxazole-5-carboxylic acid is unique due to its oxazole ring structure combined with the difluoromethyl group. This combination imparts distinct physicochemical properties, such as increased stability and reactivity, compared to other difluoromethylated compounds . The presence of the oxazole ring also enhances its potential for biological activity, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C5H3F2NO3

Molecular Weight

163.08 g/mol

IUPAC Name

2-(difluoromethyl)-1,3-oxazole-5-carboxylic acid

InChI

InChI=1S/C5H3F2NO3/c6-3(7)4-8-1-2(11-4)5(9)10/h1,3H,(H,9,10)

InChI Key

GWLPGZKTBKYNAD-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)C(F)F)C(=O)O

Origin of Product

United States

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